4-溴-3,7-二甲基-1H-吲哚

描述

“4-Bromo-3,7-dimethyl-1H-indole” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

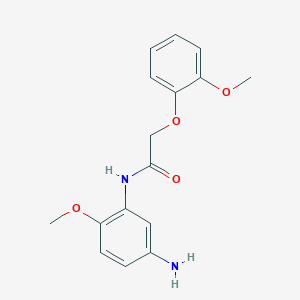

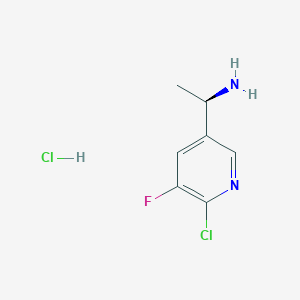

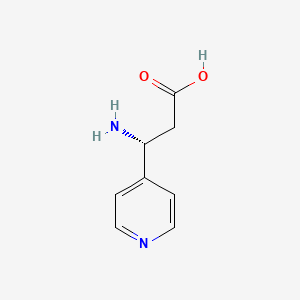

The molecular structure of “4-Bromo-3,7-dimethyl-1H-indole” consists of a heterocyclic indole ring with bromine and methyl groups attached at the 4th and 3rd, 7th positions respectively .

Chemical Reactions Analysis

Indole derivatives, including “4-Bromo-3,7-dimethyl-1H-indole”, show various biologically vital properties . The investigation of novel methods of synthesis, including reactions involving Fischer indolisation and indole N-alkylation, have attracted the attention of the chemical community .

科学研究应用

分子间相互作用和表征

Barakat 等人 (2017) 的一项研究重点关注涉及 5-溴-1H-吲哚-3-甲醛的缩合反应,导致合成了一种特定的吲哚衍生物。该研究详细介绍了该化合物的晶体结构、Hirshfeld 表面分析和热稳定性。使用 DFT 和 NMR 化学位移计算进一步表征了分子的电子和结构性质,揭示了高达 215°C 的良好热稳定性 (Barakat 等人,2017)。

海洋海绵中的溴化色氨酸生物碱

Segraves 和 Crews (2005) 研究了 Thorectandra 和 Smenospongia 海绵,发现了新的溴化色氨酸衍生物。对海洋天然产物的探索产生了具有潜在抗菌活性的化合物,展示了溴化吲哚衍生物的多样生物学相关性 (Segraves 和 Crews,2005)。

合成和潜在的生物活性

Avdeenko 等人 (2020) 合成了 2,3-二甲基吲哚的新衍生物,探索了它们的潜在生物活性。通过特定的反应,他们产生了预计会表现出一系列生物效应的化合物,包括酶抑制和治疗恐惧症的潜力 (Avdeenko 等人,2020)。

用于吲哚官能化的钯催化反应

Cacchi 和 Fabrizi (2005) 讨论了吲哚核在生物分子中的重要性以及吲哚合成的进展,包括钯催化的反应。该方法为各种吲哚衍生物的有效合成做出了贡献,突出了该化合物在有机合成中的多功能性 (Cacchi 和 Fabrizi,2005)。

抗菌和抗增殖活性

Narayana 等人 (2009) 的研究合成了溴吲哚-2-碳酰肼杂环,测试了它们的抗菌、抗炎和抗增殖活性。该研究证明了吲哚衍生物在医学中的潜在治疗应用 (Narayana 等人,2009)。

安全和危害

The safety data sheet for a similar compound, “7-Bromo-1H-indole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “4-Bromo-3,7-dimethyl-1H-indole”.

属性

IUPAC Name |

4-bromo-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDVGJYILPEDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,7-dimethyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)